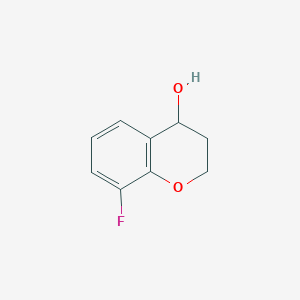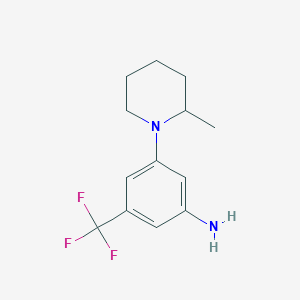
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline is a chemical compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group
準備方法
The synthesis of 3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Methyl Group: The piperidine ring is then methylated using methylating agents under controlled conditions.
Formation of the Aniline Moiety: The aniline moiety is synthesized separately, often through nitration and subsequent reduction of benzene derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents.
Coupling Reaction: Finally, the piperidine and aniline moieties are coupled together under suitable reaction conditions to form the target compound.
化学反応の分析
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or piperidine ring are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.
科学的研究の応用
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl moiety attached to a piperidine ring and exhibit various pharmacological effects.
Trifluoromethylated Anilines: These compounds feature a trifluoromethyl group on the aniline moiety and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
1260879-86-4 |
|---|---|
分子式 |
C13H17F3N2 |
分子量 |
258.28 g/mol |
IUPAC名 |
3-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2/c1-9-4-2-3-5-18(9)12-7-10(13(14,15)16)6-11(17)8-12/h6-9H,2-5,17H2,1H3 |
InChIキー |
GYUZYLQPQHXBPE-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C2=CC(=CC(=C2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)
![tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B12439173.png)
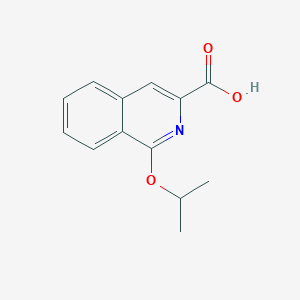
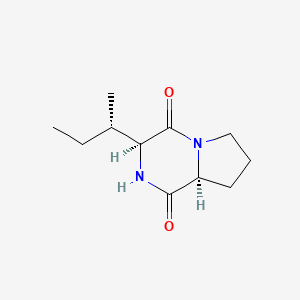
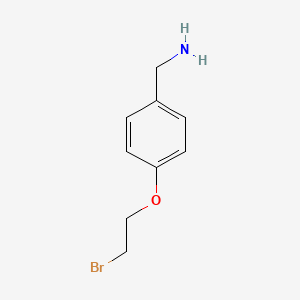
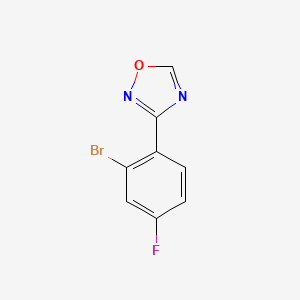
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
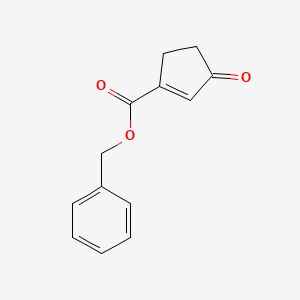
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
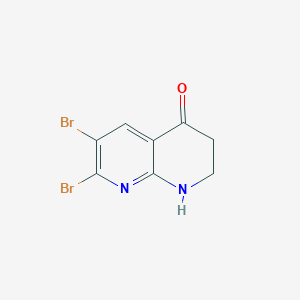
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
